N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-(o-tolyl)oxalamide

Description

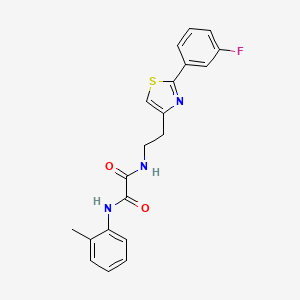

N1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-N2-(o-tolyl)oxalamide is a synthetic oxalamide derivative characterized by a thiazole ring substituted with a 3-fluorophenyl group and an o-tolyl (2-methylphenyl) moiety.

Properties

IUPAC Name |

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S/c1-13-5-2-3-8-17(13)24-19(26)18(25)22-10-9-16-12-27-20(23-16)14-6-4-7-15(21)11-14/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFMDNOUUQHDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-(o-tolyl)oxalamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the phenyl ring.

Coupling with Oxalamide: The final step involves coupling the thiazole derivative with oxalamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-(o-tolyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and fluorophenyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural Features

The target compound’s key structural elements include:

- Thiazole core : Enhances electronic properties and binding interactions.

- o-Tolyl group : A hydrophobic substituent that may modulate solubility and receptor binding.

Table 1: Structural Comparison of Selected Oxalamides

Physicochemical Properties

- Melting Points: S336: Not reported, but structurally related oxalamides (e.g., Compound 1c ) exhibit high melting points (>250°C), suggesting thermal stability. Compound 21 : Lower melting point (~147–148°C) compared to halogenated analogs (e.g., 159–160°C for Compound 13 ).

- Solubility : Fluorine and thiazole groups in the target compound may enhance lipophilicity, contrasting with S336’s pyridine and dimethoxybenzyl groups, which improve aqueous solubility .

Biological Activity

N1-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-N2-(o-tolyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the thiazole and fluorophenyl moieties. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following IUPAC name: N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(2-methylphenyl)oxamide. Its molecular formula is C20H18FN3O2S, and it features a thiazole ring that is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The thiazole ring enhances binding affinity due to its electron-withdrawing properties, while the fluorophenyl group contributes to lipophilicity, facilitating membrane permeability.

Antifungal Activity

Recent studies have indicated that compounds with similar thiazole structures exhibit significant antifungal properties. For instance, derivatives of thiazole have shown activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole . The presence of electronegative atoms such as fluorine has been linked to enhanced antifungal activity due to increased electron density on the aromatic rings .

Cytotoxicity

Cytotoxicity assessments against NIH/3T3 cell lines have shown that the compound exhibits moderate toxicity. For example, related thiazole compounds reported IC50 values indicating that they can inhibit cell proliferation at certain concentrations without significantly affecting normal cells . The following table summarizes the IC50 values for related compounds:

| Compound | IC50 (μM) |

|---|---|

| 2d | 148.26 |

| 2e | 187.66 |

| Doxorubicin | >1000 |

Pharmacokinetics

In silico studies suggest favorable pharmacokinetic properties for this compound. These studies evaluate absorption, distribution, metabolism, and excretion (ADME), indicating that the compound possesses drug-like characteristics conducive to further development .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of thiazole derivatives similar to this compound:

- Antifungal Studies : A study highlighted the effectiveness of thiazole derivatives against fungal pathogens, demonstrating that modifications at specific positions on the phenyl ring significantly influenced biological activity .

- Molecular Docking Studies : Research involving molecular docking has shown that compounds similar to this compound interact favorably with active sites of key enzymes involved in fungal sterol biosynthesis . This suggests a potential mechanism for antifungal action through inhibition of ergosterol synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.